molecular formula C21H23NO5S B11516815 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl phenylacetate

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl phenylacetate

Cat. No.: B11516815
M. Wt: 401.5 g/mol
InChI Key: VQPOMFSNDNPIOY-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylacetate group, a morpholine ring, and methoxy groups. Its molecular formula is C({21})H({25})NO(_{5})S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:

    Formation of the phenylacetate group: This can be achieved through esterification of phenylacetic acid with methanol in the presence of a strong acid catalyst.

    Introduction of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.

    Addition of methoxy groups: The methoxy groups can be introduced through methylation reactions using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the phenylacetate moiety can be reduced to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in the field of cancer research.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate would depend on its specific application. In a biochemical context, it could interact with enzymes or proteins through its morpholine ring, which can form hydrogen bonds or electrostatic interactions with amino acid residues. The methoxy groups and phenylacetate moiety could also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenol
  • 2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate is unique due to the presence of both the phenylacetate and morpholine moieties, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-phenylacetate

InChI

InChI=1S/C21H23NO5S/c1-24-17-13-16(21(28)22-8-10-26-11-9-22)14-18(25-2)20(17)27-19(23)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3

InChI Key

VQPOMFSNDNPIOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)CC2=CC=CC=C2)OC)C(=S)N3CCOCC3

Origin of Product

United States

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